molecular formula C12H17NO2 B2609507 N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine CAS No. 798542-73-1

N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine

Cat. No.: B2609507
CAS No.: 798542-73-1
M. Wt: 207.273
InChI Key: GFLKUBJAIXJLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dimethoxybenzyl)prop-2-EN-1-amine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.273. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Protecting Groups for Glycosyl Donors : The compound 2,4-Dimethoxybenzyl (Dmob) has been used as an amide protecting group for 2-acetamido glycosyl donors. The N-Dmob group introduction involves several steps, including imine formation, reduction, and N-acetylation, leading to the synthesis of glycosyl donors with improved yields in glycosylation reactions (Kelly & Jensen, 2001).

  • Intermediate in Synthesis : Compounds with the dimethoxybenzyl group act as intermediates in the synthesis of complex molecules. For example, the synthesis of N-(3′,5′-dimethyl- 4′-hydroxybenzyl)- N-tosyl-3,4-dimethoxybenzyl amine serves as a key step in producing isoindolines, showcasing the utility of dimethoxybenzyl derivatives in synthetic organic chemistry (Raju, Neelakantan, & Bhalerao, 2007).

  • Analytical Characterization : Analytical studies on N-(ortho-methoxybenzyl)amines with amphetamine structures, including those with dimethoxy substitutions, reveal their analytical profiles via mass spectrometric (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These studies are essential for identifying and characterizing novel psychoactive substances (Westphal, Girreser, & Waldmüller, 2016).

  • Nano-Structured Ceria (CeO2) Recovery : The use of N,N-bis(2-hydroxybenzyl)alkylamines, including derivatives with methoxy groups, in complex formation with cerium(III) ions demonstrates their application in synthesizing nano-structured ceria (CeO2) via thermal decomposition. This process highlights the potential of such compounds in material science for creating nanoparticles with specific applications (Veranitisagul et al., 2011).

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-7-13-9-10-5-6-11(14-2)8-12(10)15-3/h4-6,8,13H,1,7,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLKUBJAIXJLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.32 ml of allylbromide (3.66 mM) and 0.7 ml of diisopropyl ethylamine (3.99 mM) were added to the reaction solution containing 500 mg of 2,4-dimethoxybenzylamine (3.33 mM) dissolved in methylene chloride with stirring and the solution was left alone at room temperature. After the reaction mixture was neutralized with 10% NaOH solution, the mixture was extracted with chloroform, washed with saturated NaCl solution, dried over MgSO4, filtered, and concentrated in vacuo. The resulting compound was purified with Silica gel column chromatography with a solvent mixture mixed with methanol and chloroform (1:9) as an eluant to give 276 mg of allyl-(2,4-dimethoxybenzyl)amine (1b) (yield: 40%).
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0.32 mL
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0.7 mL
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500 mg
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reactant
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